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Compound of Interest

3-Chloro-5-fluoro-4-
Compound Name:
hydroxybenzaldehyde

cat. No.: B1585950

An In-Depth Technical Guide to 3-Chloro-5-fluoro-4-hydroxybenzaldehyde

Overview and Strategic Importance

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a polysubstituted aromatic aldehyde, a class of
molecules that serves as a cornerstone in modern synthetic chemistry. Its strategic value lies in
the orthogonal reactivity of its three distinct functional groups: a formyl group amenable to a
wide array of transformations, a phenolic hydroxyl group, and a halogen-decorated aromatic
ring. This structural arrangement makes it a highly valuable building block, or synthon,
particularly in the fields of medicinal chemistry and materials science. Researchers in drug
development utilize such intermediates to construct complex molecular architectures required
for novel therapeutic agents.[1][2] This guide provides a comprehensive technical overview of
its chemical identity, synthesis, reactivity, safety, and applications for professionals in research
and development.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical characteristics is fundamental
for its effective use in a laboratory setting.

Nomenclature and Chemical Identifiers
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The compound is unambiguously identified by its IUPAC name and several standard chemical

registry numbers and notations.

Identifier Value
IUPAC Name 3-Chloro-5-fluoro-4-hydroxybenzaldehyde
CAS Number 870704-13-5[3]

Molecular Formula

C7HaCIFO2[3]

Molecular Weight

174.56 g/mol [3]

InChlKey

CDDFZGUCZWWMGL-UHFFFAOYSA-N[3]

Canonical SMILES

C1=C(C=C(C(=C10)F)Cl)C=0

Physicochemical Data

The physical properties of the compound dictate its handling, reaction conditions, and

purification methods.

Property Value Source
Appearance White Solid [4]

Melting Point 134-138 °CJ[3] Echemi
Boiling Point 22042 35.07°C at 760 Echemi

mmHg[3]

Density 1.5+0.1 g/lcm?3[3] Echemi
Flash Point 90.7 £ 25.9 °C[3] Echemi
LogP (XLogP3) 1.96[3] Echemi

Structural Representation

The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.

Caption: 2D Structure of 3-Chloro-5-fluoro-4-hydroxybenzaldehyde.
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Synthesis and Purification Protocol

The synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde can be achieved via electrophilic
formylation of the corresponding substituted phenol. The following protocol is based on a
reported procedure.[4]

Synthetic Pathway Overview

The described method is a variation of the Duff reaction, where hexamethylenetetramine
serves as the formylating agent in a strong acid medium. Trifluoroacetic acid (TFA) acts as both
the solvent and the acidic catalyst, facilitating the electrophilic attack on the electron-rich

phenol ring.

Detailed Experimental Protocol

Materials:

2-Chloro-6-fluorophenol (starting material)

o Hexamethylenetetramine

 Trifluoroacetic acid (TFA)

e Diethyl ether (Et20)

e Brine (saturated NaCl solution)

e Magnesium sulfate (MgS0Oa4), anhydrous

 Silica gel for column chromatography

e Solvents for chromatography: Hexane, Ethyl acetate (EtOAc)
Procedure:

 In a suitable reaction vessel, dissolve 2-chloro-6-fluorophenol (1.0 eq) and
hexamethylenetetramine (1.0 eq) in trifluoroacetic acid.[4]

e Stir the resulting mixture at 60 °C for 16 hours.[4]
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» After cooling to room temperature, pour the reaction mixture into ice-water.[4]
o Extract the agueous mixture with diethyl ether (3 times).[4]
o Combine the organic extracts and wash with brine.[4]

e Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure.[4]

» Purify the crude product by column chromatography on silica gel, using a hexane:ethyl
acetate (7:3) mixture as the eluent, to yield the product as a white solid (reported yield:
40%).[4]

Mechanistic Insights

* Role of Hexamethylenetetramine: In the acidic TFA medium, hexamethylenetetramine
protonates and subsequently breaks down to generate an electrophilic iminium ion species.
This species is the effective formylating agent.

» Role of TFA: TFA is a strong acid that catalyzes the reaction and serves as a solvent that can
dissolve both the polar and non-polar reagents.

o Workup Causality: Pouring the mixture into ice-water hydrolyzes the intermediate Schiff base
formed after the initial electrophilic substitution, unmasking the aldehyde functional group.
The extraction and washing steps serve to isolate the organic product from the aqueous
phase and remove residual acid and salts.

Synthesis Workflow Diagram
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2-Chloro-6-fluorophenol

Starting Materials Hexamethylenetetramine
TFA

Mixing
A/
Reaction Step | Stir at 60 °C for 16h

Hydrolysis & Extraction

1. Pour into ice-water
2. Extract with Et20
3. Wash with Brine
4. Dry over MgSOa

Aqueous Workup

Column Chromatography

Purification
(Hexane:EtOAc 7:3)

Purity >95%

< Final Product|{3-Chloro-5-fluoro-4-hydroxybenzaldehyde | (White Solid)} >

Click to download full resolution via product page

Caption: Workflow for the synthesis of 3-chloro-5-fluoro-4-hydroxybenzaldehyde.

Characterization Benchmarks

Successful synthesis should be validated by comparing spectroscopic data with reported
values.
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Analysis Reported Data[4]

3 (ppm) 9.83 (d), 7.74 - 7.71 (m), 7.59 (dd), 6.12

1H NMR (500 MHz, CDClIs) (s)
S

5 (ppm) 188.8, 151.6 (d), 146.2 (d), 129.7 (d),

13C NMR (126 MHz, CDCls) 1275 (d), 122.7, 115.4 (d)

HRMS (M-H)~ Calculated: 172.9811, Found: 172.9809

Reactivity and Potential Applications

While specific applications for 3-chloro-5-fluoro-4-hydroxybenzaldehyde are not extensively
documented in public literature, its structure is analogous to other intermediates widely used in
drug discovery. Its utility can be inferred from its chemical reactivity.

Chemical Reactivity

¢ Aldehyde Group: Can undergo nucleophilic addition, Wittig reactions, aldol condensations,
oxidation to a carboxylic acid, or reduction to an alcohol. This is a key handle for molecular
elaboration.

e Phenolic Hydroxyl Group: Can be alkylated (e.g., Williamson ether synthesis) or acylated to
form esters. Its acidity also plays a role in its reactivity profile.

« Aromatic Ring: The electron-withdrawing nature of the aldehyde, chloro, and fluoro
substituents deactivates the ring towards further electrophilic substitution. However, it can
participate in nucleophilic aromatic substitution or cross-coupling reactions under specific
conditions.

Role as a Pharmaceutical Intermediate

Halogenated hydroxybenzaldehydes are crucial building blocks. For instance, the related
compound 3-chloro-4-hydroxybenzaldehyde is a key intermediate in synthesizing compounds
with anti-inflammatory and antimicrobial properties.[1] Similarly, 3-fluoro-4-
hydroxybenzaldehyde is used to create curcuminoid analogs for anti-cancer research and
hydrazone derivatives with anti-inflammatory activity.[5]
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Based on these precedents, 3-chloro-5-fluoro-4-hydroxybenzaldehyde is an ideal starting
point for creating libraries of novel compounds for high-throughput screening in drug discovery
programs.

Building Block

3-Chloro-5-fluoro-
4-hydroxybenzaldehyde
(Core Scaffold)

Aldol Condensation Wittig Reaction Etherification Reductive Amination

Library of Diverse
Derivative Compounds

Screening for
Bioactive Properties
.. Anti-cancer, Anti-inflammator

Click to download full resolution via product page

Caption: Role as a core scaffold in discovery chemistry.

Safety and Handling

Proper handling of this chemical is critical due to its toxicity and corrosive nature.

GHS Hazard Classification
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Category Information
Signal Word Danger[3]
Pictograms Skull and Crossbones, Corrosion

H301: Toxic if swallowed.[3][6] H318: Causes

Hazard Statements ]
serious eye damage.[3][6]

Safe Handling and Storage

» Engineering Controls: Handle in a well-ventilated place, preferably within a chemical fume
hood, to avoid formation and inhalation of dust.[3]

e Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant
gloves (e.g., nitrile), and safety glasses with side shields or a face shield.[3][6]

e Handling Practices: Avoid contact with skin and eyes. Do not eat, drink, or smoke when
using this product. Wash hands thoroughly after handling.[3][6]

o Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep
away from incompatible materials and foodstuff containers. Store locked up.[3][6]

First Aid Measures

 If Swallowed: Get emergency medical help immediately. Rinse mouth. Do not induce
vomiting.[3][6]

 If in Eyes: Immediately rinse with water for several minutes. Remove contact lenses, if
present and easy to do. Continue rinsing. Get immediate medical help.[3][6]

« If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.
« If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

Conclusion

3-Chloro-5-fluoro-4-hydroxybenzaldehyde is a specialized chemical intermediate with
significant potential for research and development, particularly in the synthesis of novel
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pharmaceutical compounds. Its trifunctional nature offers a versatile platform for building
molecular complexity. A thorough understanding of its properties, synthesis, and handling
protocols, as outlined in this guide, is essential for its safe and effective application in the
laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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